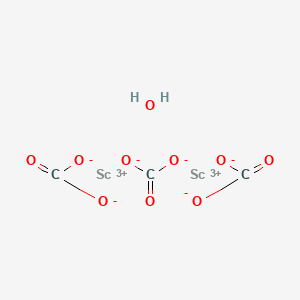

Scandium(III) Carbonate Hydrate

Description

Properties

IUPAC Name |

scandium(3+);tricarbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.H2O.2Sc/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDSVBJUAOGPNM-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Sc+3].[Sc+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O10Sc2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17926-77-1 | |

| Record name | 17926-77-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Advanced Synthesis of Scandium(III) Carbonate Hydrate

A Technical Guide for Materials Scientists and Radiopharmaceutical Developers

Executive Summary

Scandium(III) carbonate hydrate (

Synthesizing pure scandium carbonate is chemically deceptive.[2] Due to the small ionic radius (0.745 Å) and high charge density of

This guide details two self-validating protocols: Direct Precipitation (for bulk synthesis) and Homogeneous Urea Hydrolysis (for high-crystallinity/morphology control).[2]

Thermodynamic & Kinetic Fundamentals

To synthesize the carbonate, one must navigate a narrow "Goldilocks" zone in the Pourbaix diagram.[2]

-

Hydrolysis Competition: The solubility product (

) of -

Complexation (The "Redissolution Trap"): Unlike many transition metals, scandium forms soluble anionic carbonate complexes (

) in the presence of excess carbonate ions.[2] Adding the scandium salt to the carbonate solution (inverse addition) or adding carbonate too quickly can redissolve the product, drastically reducing yield.[2]

Reaction Logic Visualization

The following diagram illustrates the speciation logic required to target the solid carbonate phase.

Figure 1: Speciation logic for Scandium(III).[2] Green represents the target operational window.

Protocol A: Ammonium Carbonate Precipitation

Best for: Bulk synthesis, removal of alkali metals (Na/K).[2]

Reagents:

-

Scandium Nitrate (

) or Scandium Chloride ( -

Ammonium Carbonate (

).[2] Note: Avoid Na/K carbonates if the end-use is electronic ceramics to prevent alkali contamination.[2] -

Deionized Water (

).[2]

Protocol Steps:

-

Precursor Prep: Dissolve Sc salt in DI water to achieve a concentration of 0.1 M. If the solution is turbid (hydrolysis), add drops of dilute

until clear (pH ~2-3).[2] -

Precipitant Prep: Prepare a 0.5 M

solution. -

Controlled Addition:

-

Endpoint: Stop addition when the pH reaches 6.0 – 6.5 .

-

Warning: Do not exceed pH 7.0.[2]

-

-

Aging: Stir for 60 minutes, then let settle for 2 hours. This allows the amorphous precipitate to undergo Ostwald ripening, improving filtration.[2]

-

Washing: Filter (0.2 µm membrane) and wash 3x with DI water to remove ammonium nitrate byproducts.[2]

-

Drying: Dry at 60°C under vacuum. Do not exceed 100°C to avoid losing structural water or initiating decomposition.

Protocol B: Urea Homogeneous Precipitation

Best for: High-purity applications, spherical morphology, and superior filtration characteristics.[2]

Mechanism:

Urea decomposes thermally (

Protocol Steps:

-

Mixing: Dissolve Sc salt (0.05 M) and Urea (1.5 M) in DI water. The high molar ratio (30:1 Urea:Sc) ensures sufficient buffer capacity.

-

Heating: Heat the clear solution to 90°C under stirring.

-

Nucleation Phase:

-

Growth Phase: Maintain 90°C for 2–4 hours. The precipitate will settle as dense, spherical particles.[2]

-

Quench: Cool to room temperature to stop the reaction.

-

Recovery: Filter and wash with warm water.[2] The precipitate from this method filters significantly faster than Protocol A.

Comparative Workflow Diagram

Figure 2: Workflow comparison. Protocol B offers better particle control but requires heating.[2]

Characterization & Quality Control

Data in the table below summarizes typical outcomes for

| Parameter | Method A (Direct) | Method B (Urea) | Notes |

| Morphology | Irregular agglomerates | Spherical / Monodisperse | Urea yields superior flowability.[2] |

| Filtration Speed | Slow (Gel-like clogging) | Fast | Critical for scale-up.[2] |

| Purity (Trace Metals) | Good | Excellent | Urea recrystallization excludes impurities.[2] |

| Hydration State ( | Variable ( | Stable ( | Highly dependent on drying conditions.[2] |

| Crystal Phase | Amorphous or low crystallinity | Crystalline | XRD confirms phase purity.[2] |

Thermal Decomposition Profile (TGA)

Understanding the thermal stability is vital for converting the carbonate to oxide.

-

< 150°C: Loss of physisorbed and lattice water (Dehydration).[2]

-

400°C – 550°C: Decomposition of carbonate groups (

release).[2] -

> 600°C: Formation of stable cubic Scandium Oxide (

).[2]

References

-

Aksel'rud, N. V. "Basic Carbonates of Scandium."[2] Russian Journal of Inorganic Chemistry, vol. 8, 1963.[2] (Foundational work on Sc-Carbonate speciation).

-

Head, A. J., & Holley, C. E. "The thermodynamic properties of scandium."[2] Journal of Chemical Thermodynamics, 1980.[2] (Source for thermodynamic stability data).

-

Dahle, J. T., & Arai, Y. "Environmental geochemistry of cerium: applications and toxicology of cerium oxide nanoparticles."[2] Int. J. Environ.[2] Res. Public Health, 2015.[2] (Reference for REE carbonate precipitation mechanisms applicable to Sc). Link

-

Matijević, E. "Monodispersed metal (hydrous) oxides - a fascinating field of colloid science."[2] Accounts of Chemical Research, 1981.[2] (Core theory for Urea Homogeneous Precipitation).[2] Link

-

Att Elements. "Scandium Carbonate Hydrate Technical Data." (Commercial specifications and solubility data). Link

Sources

scandium(III) carbonate hydrate chemical formula Sc2(CO3)3·xH2O

An In-Depth Technical Guide to Scandium(III) Carbonate Hydrate (Sc₂(CO₃)₃·xH₂O)

Abstract

Scandium(III) carbonate hydrate (Sc₂(CO₃)₃·xH₂O) is a critical, yet often overlooked, inorganic precursor in the field of advanced materials. While not an end-product in itself, its significance lies in its role as a highly controlled intermediate for the production of high-purity scandium oxide (Sc₂O₃). The characteristics of the final oxide—and consequently its performance in demanding applications such as solid oxide fuel cells (SOFCs) and high-strength aluminum alloys—are directly contingent on the quality of the carbonate precursor.[1] This guide provides a comprehensive technical overview of the synthesis, characterization, and pivotal applications of scandium(III) carbonate hydrate, intended for researchers and materials scientists dedicated to the development of advanced scandium-based technologies.

Introduction: The Pivotal Role of a Precursor

Scandium, a silvery-white metallic d-block element, is prized for its unique properties, including its ability to create exceptionally strong and lightweight aluminum alloys.[2] However, the direct synthesis of many advanced scandium materials is often complex and inefficient. Scandium(III) carbonate hydrate emerges as a vital solution, serving as a water-insoluble scandium source that is readily converted into other compounds, most notably scandium oxide, through thermal decomposition (calcination).[3][4]

The synthesis of this carbonate is a process of controlled precipitation, where meticulous management of reaction conditions is paramount.[1] The stoichiometry, morphology, and purity of the resulting Sc₂(CO₃)₃·xH₂O powder directly dictate the particle size and purity of the scandium oxide derived from it, making the synthesis of the carbonate a critical control point in the overall manufacturing workflow.[1]

Physicochemical Properties

Scandium(III) carbonate hydrate is a white, bulky, and solid compound that is insoluble in water but will react with dilute acids to produce carbon dioxide gas.[3][5][6] Its chemistry is dominated by the trivalent scandium ion (Sc³⁺).[7] Key properties are summarized in the table below.

| Property | Value / Description | Source(s) |

| Chemical Formula | Sc₂(CO₃)₃·xH₂O | [1] |

| Appearance | White powder | [1][3][8] |

| Molecular Weight | 269.94 g/mol (anhydrous basis) | [8] |

| Solubility | Insoluble in water; soluble in strong mineral acids and alkali carbonate solutions. | [3][5][8] |

| Key Reactions | Calcination: Decomposes upon heating to form scandium oxide (Sc₂O₃).Acidolysis: Reacts with dilute acids to release CO₂. | [3][5][4] |

| Purity Grades | Commercially available in purities ranging from 99% (2N) to 99.999% (5N). | [1][6] |

Synthesis Methodology: Controlled Precipitation

The most prevalent and reliable method for synthesizing scandium(III) carbonate hydrate is through controlled precipitation. This technique ensures high purity and desirable physical characteristics by carefully managing the chemical environment. The overarching principle is the reaction between a soluble scandium salt (e.g., scandium nitrate or chloride) and a soluble carbonate source (e.g., sodium carbonate or ammonium carbonate), or the reaction of scandium oxide with carbon dioxide in an aqueous medium.[1][3][6][9]

The causality behind this choice of method is rooted in control. By manipulating parameters such as pH, temperature, and reactant concentration, one can direct the nucleation and growth of the precipitate.[1] This prevents the co-precipitation of undesirable impurities like scandium hydroxide (Sc(OH)₃), which can form in environments with uncontrolled pH levels.[1]

Caption: Workflow for the synthesis of Sc₂(CO₃)₃·xH₂O.

Experimental Protocol: Synthesis via Precipitation

This protocol describes a self-validating system where the purity of the final product is ensured by the careful removal of soluble precursors and byproducts.

-

Preparation of Precursor Solutions:

-

Prepare a 0.5 M solution of scandium(III) nitrate (Sc(NO₃)₃·5H₂O) in deionized water.[10]

-

Prepare a 1.0 M solution of ammonium carbonate ((NH₄)₂CO₃) in deionized water. Filter this solution to remove any insoluble impurities.

-

-

Controlled Precipitation:

-

In a jacketed glass reactor maintained at 50°C, place the scandium nitrate solution.

-

Begin vigorous stirring.

-

Slowly add the ammonium carbonate solution dropwise using a peristaltic pump. The slow addition is critical to maintain a homogenous concentration and prevent localized high pH, which could precipitate scandium hydroxide.

-

Continuously monitor the pH of the reaction mixture. Maintain a target pH between 6.5 and 7.0. Adjust the addition rate of the carbonate solution as needed.

-

After the complete addition of the carbonate solution, allow the resulting white slurry to age under continuous stirring for 1-2 hours at 50°C. This aging step promotes crystal growth and improves the filterability of the precipitate.

-

-

Isolation and Purification:

-

Filter the slurry using a Buchner funnel with Whatman filter paper.

-

Wash the resulting filter cake extensively with deionized water to remove any residual ammonium nitrate and unreacted precursors. The validation of this step is performed by testing the conductivity of the filtrate until it approaches that of pure deionized water.

-

Perform a final wash with ethanol to aid in the drying process.

-

-

Drying:

-

Carefully transfer the washed precipitate to a glass drying dish.

-

Dry the product in a vacuum oven at 60-80°C overnight or until a constant weight is achieved. Higher temperatures must be avoided to prevent premature decomposition or loss of hydration waters. The final product is a fine, white powder of Sc₂(CO₃)₃·xH₂O.

-

Physicochemical Characterization

To ensure the synthesized scandium carbonate hydrate meets the stringent requirements for its use as a precursor, a suite of analytical techniques must be employed. Each technique provides a critical piece of information, creating a comprehensive and trustworthy profile of the material.

Caption: Analytical workflow for Sc₂(CO₃)₃·xH₂O characterization.

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC): This is arguably the most critical technique for a hydrated salt. TGA measures the mass loss of a sample as a function of temperature, allowing for the precise determination of the water of hydration (the 'x' in the formula).[11][12][13][14] DSC measures the heat flow associated with thermal transitions, identifying endothermic events like dehydration and decomposition.[11][13][14]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of key functional groups. The spectrum of scandium carbonate hydrate will show characteristic strong absorption bands for the carbonate ion (C-O stretching and bending modes) and broad absorption bands for the O-H stretching of the water molecules.

-

X-Ray Diffraction (XRD): XRD analysis provides information on the crystalline structure of the powder. It can confirm the phase purity of the scandium carbonate and rule out the presence of crystalline impurities such as scandium hydroxide or scandium oxide.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES): To certify the high purity of the material (e.g., 99.99% or 4N), ICP-MS or ICP-OES is used. This technique can quantify trace metallic impurities down to parts-per-billion levels, which is critical for applications in electronics and high-performance alloys.

Experimental Protocol: TGA/DSC for Determination of Hydration Number (x)

-

Instrument Calibration: Calibrate the TGA/DSC instrument for mass and temperature using appropriate standards (e.g., indium for temperature, calcium oxalate for mass loss).

-

Sample Preparation: Place 5-10 mg of the dried Sc₂(CO₃)₃·xH₂O powder into an alumina or platinum crucible.

-

Analysis Parameters:

-

Atmosphere: Nitrogen or Argon, flow rate of 50 mL/min. An inert atmosphere is crucial to prevent any oxidative side reactions.

-

Temperature Program: Heat the sample from room temperature (e.g., 25°C) to 800°C at a controlled rate of 10°C/min.

-

-

Data Analysis:

-

The TGA curve will show distinct mass loss steps. The initial step(s) below ~250°C correspond to the loss of water of hydration. Subsequent mass loss at higher temperatures corresponds to the decomposition of the carbonate to Sc₂O₃ with the release of CO₂.

-

Calculate the percentage mass loss for the dehydration step (%Δm_water) and the decomposition step (%Δm_CO₂).

-

The final residual mass should correspond to the stoichiometric percentage of Sc₂O₃ in the original hydrated compound.

-

The value of 'x' (moles of H₂O) can be calculated from the ratio of the moles of water lost to the moles of Sc₂O₃ remaining.

-

Core Application: A Gateway to High-Purity Scandium Oxide

The primary industrial and research value of scandium carbonate hydrate is its function as a precursor to high-purity scandium oxide (Sc₂O₃) via calcination.[1][5][15] This thermal decomposition process is clean, leaving behind no impurities if the precursor itself is pure. The process involves heating the carbonate in air to drive off water and carbon dioxide.

Chemical Equation: Sc₂(CO₃)₃·xH₂O(s) + Heat → Sc₂O₃(s) + 3CO₂(g) + xH₂O(g)

The morphology of the starting carbonate powder—its particle size and distribution—heavily influences the resulting oxide's characteristics.[1] A fine, homogenous carbonate powder will yield a fine, homogenous oxide powder, which is essential for applications like sintering advanced ceramics for SOFCs.[1][2]

Caption: Conversion of scandium carbonate to scandium oxide.

Applications of Derived Materials

The high-purity scandium oxide produced from the carbonate precursor is a critical component in several advanced technologies:

-

Solid Oxide Fuel Cells (SOFCs): Scandia-stabilized zirconia (ScSZ) is used as a solid electrolyte material in SOFCs. It exhibits exceptionally high ionic conductivity, which improves the efficiency of energy conversion.[1][2]

-

Aluminum-Scandium Alloys: The addition of small amounts (0.1-0.5%) of scandium to aluminum alloys creates the strongest and lightest aluminum-based materials available.[2][16][7] These are used in aerospace components, high-performance bicycles, and other applications where strength-to-weight ratio is paramount.[1][2][16]

-

High-Intensity Lighting: Scandium iodide, derived from scandium oxide, is added to mercury-vapor lamps to produce a highly efficient light source that mimics natural sunlight.[16]

-

Electronics and Ceramics: Scandium oxide is used in the manufacturing of electronic ceramics and as a dopant in certain types of glass to modify properties like thermal stability and optical performance.[2][6]

Conclusion

Scandium(III) carbonate hydrate, Sc₂(CO₃)₃·xH₂O, represents a cornerstone material in the value chain of advanced scandium technologies. Its true significance is not in its direct application, but in its enabling role as a precisely engineered precursor. A deep, procedural understanding of its synthesis and a rigorous approach to its characterization are indispensable for any research or development program aiming to leverage the unique properties of scandium. The quality of this unassuming white powder is the foundational determinant for the performance of next-generation alloys, energy systems, and electronic components.

References

-

Scandium Carbonate (Sc2(CO3)3.xH2O) Powder Wholesale. (n.d.). ATT Advanced Materials. Retrieved February 8, 2026, from [Link]

-

SCANDIUM OXIDE MANUFACTURING METHOD. (2020). European Patent Office. Retrieved February 8, 2026, from [Link]

-

PD1021 Scandium Carbonate (Sc2 (CO3)3•xH2O) Powder. (n.d.). SAM. Retrieved February 8, 2026, from [Link]

-

The Synthesis and Structure of a Scandium Nitrate Hydroxy-Bridged Dimeric Complex Supported by Bipyridyl Ligands. (2022). OSTI.gov. Retrieved February 8, 2026, from [Link]

-

Scandium. (n.d.). Wikipedia. Retrieved February 8, 2026, from [Link]

-

Scandium Carbonate Supplier. (n.d.). Stanford Materials Corporation. Retrieved February 8, 2026, from [Link]

-

Scandium(III) Carbonate Hydrate. (n.d.). American Elements. Retrieved February 8, 2026, from [Link]

-

Scandium - Element information, properties and uses. (n.d.). Royal Society of Chemistry. Retrieved February 8, 2026, from [Link]

-

Scandium(III) Carbonate Hydrate. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

-

Scandium Carbonate. (n.d.). American Elements. Retrieved February 8, 2026, from [Link]

-

Poirot, N., et al. (2015). Synthesis of Scandium Oxide Nanoparticles from Solution. ResearchGate. Retrieved February 8, 2026, from [Link]

-

Van Heest, J. L., & Hill, S. L. (2012). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Journal of Chemical Education. Retrieved February 8, 2026, from [Link]

-

Smirnov, A., et al. (2018). Scandium concentrate precipitation from carbonate-bicarbonate solutions with calcium hydroxide. ResearchGate. Retrieved February 8, 2026, from [Link]

- Method for recycling scandium oxide from scandium carbonate. (2022). Google Patents.

-

scandium oxide production, from rare earth tailings. (n.d.). ecoQuery. Retrieved February 8, 2026, from [Link]

-

Measuring Crystal Water in Hydrates by Thermogravimetry. (n.d.). Seiko Instruments. Retrieved February 8, 2026, from [Link]

-

Poirot, N., et al. (n.d.). Synthesis of scandium oxide nanoparticles from solution. ResearchGate. Retrieved February 8, 2026, from [Link]

-

Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. (2013). ResearchGate. Retrieved February 8, 2026, from [Link]

-

SCANDIUM. (2025). USGS.gov. Retrieved February 8, 2026, from [Link]

-

Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. (2013). ERIC. Retrieved February 8, 2026, from [Link]

-

Thermogravimetric analysis (TGA) of the H þ form of hydrated bentonite between. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

-

Synthesis of CaCO3/Cu2O/GO Nanocomposite Catalysts for Hydrogen Production from NaBH4 Methanolysis. (2023). MDPI. Retrieved February 8, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nanorh.com [nanorh.com]

- 3. Scandium Carbonate (Sc2(CO3)3.xH2O) Powder Wholesale [attelements.com]

- 4. americanelements.com [americanelements.com]

- 5. americanelements.com [americanelements.com]

- 6. PD1021 Scandium Carbonate (Sc2 (CO3)3•xH2O) Powder | Scandium [scandium.org]

- 7. Scandium - Wikipedia [en.wikipedia.org]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. Scandium Carbonate Supplier | Stanford Materials Corporation [stanfordmaterials.com]

- 10. strem.com [strem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. skb.skku.edu [skb.skku.edu]

- 13. researchgate.net [researchgate.net]

- 14. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]

- 15. CN115305367A - Method for recycling scandium oxide from scandium carbonate - Google Patents [patents.google.com]

- 16. Scandium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

Technical Guide: Physicochemical Profiling of Scandium(III) Carbonate Hydrate

Executive Summary

Scandium(III) carbonate hydrate is a critical intermediate in the purification of scandium from ore concentrates and irradiated targets. While often overshadowed by its oxide counterpart (

This guide provides a rigorous technical analysis of its physicochemical properties, focusing on its thermal decomposition kinetics, solubility profiles, and its pivotal role in the supply chain for next-generation radiopharmaceuticals (Scandium-44/47).

Synthesis and Production Protocols

The synthesis of high-purity scandium carbonate is not a simple mixing process; it is a pH-sensitive precipitation that dictates the morphology and filtration efficiency of the final product.

Reaction Mechanism

The production typically utilizes a "Precipitation from Homogeneous Solution" (PFHS) or direct precipitation approach using ammonium bicarbonate (

The Primary Reaction:

Critical Process Parameters (CPPs)

-

pH Control: Scandium begins to precipitate as a hydroxide (

) at pH > 4.[1]0. To ensure the formation of the carbonate phase, the system is typically buffered or the carbonate source is added in excess to maintain a pH between 5.5 and 7.5. -

Temperature: Precipitation is generally conducted at ambient temperature (20–25°C). Elevated temperatures (>60°C) during precipitation can lead to premature hydrolysis, forming basic carbonates (

) rather than the neutral carbonate. -

Aging: The precipitate is initially amorphous and gelatinous (difficult to filter). Aging the slurry for 2–4 hours allows for Ostwald ripening, improving particle size distribution and filterability.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis workflow for high-purity scandium carbonate, emphasizing the aging step to improve filtration properties.

Physical and Chemical Properties[2][3][4][5][6][7][8][9][10][11]

Scandium(III) carbonate hydrate exhibits properties distinct from the lighter transition metals and the heavier lanthanides. It is chemically stable in dry air but hygroscopic.

Solubility Profile

The solubility product (

| Solvent | Solubility Behavior | Mechanistic Note |

| Water (Neutral) | Insoluble | Forms a stable suspension; negligible dissociation. |

| Dilute HCl / HNO₃ | Highly Soluble | Rapid effervescence ( |

| Acetic Acid | Soluble | Forms Scandium Acetate; slower reaction kinetics than mineral acids. |

| Ethanol/Acetone | Insoluble | Used for washing the precipitate to prevent hydrolysis. |

| Alkali (NaOH) | Decomposes | Converts to |

Spectroscopic Identification (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is the standard method for quality control.

-

Mode (1400–1520 cm⁻¹): Strong, broad split peak characteristic of the carbonate ion (

- Mode (~850 cm⁻¹): Sharp peak representing out-of-plane bending.

-

O-H Stretch (3000–3400 cm⁻¹): Broad band indicating the presence of lattice water (hydrate).

Thermal Decomposition Kinetics

Understanding the thermal stability of

Decomposition Stages (TGA/DSC Analysis)

-

Dehydration (50°C – 150°C): Loss of physisorbed and lattice water.

-

Reaction:

[2]

-

-

Decarbonation Phase I (350°C – 450°C): Partial loss of

to form an intermediate oxycarbonate.-

Reaction:

-

-

Decarbonation Phase II (450°C – 650°C): Final loss of

to form the oxide.-

Reaction:

-

Note on "Melting Point": Commercial literature often lists a melting point of ~830°C. This is technically the temperature at which the decomposition product (

Thermal Degradation Diagram

Figure 2: Thermal decomposition pathway from hydrated carbonate to stable oxide.

Application in Drug Development (Radiopharmaceuticals)[1]

In the context of Nuclear Medicine, specifically for the "theranostic pair" of Scandium-44 (PET imaging) and Scandium-47 (Therapy) , the carbonate form plays a specific, high-value role.

Target Processing and Isotope Recovery

Scandium radioisotopes are produced by irradiating Calcium (

-

Separation Chemistry: After dissolving the target in HCl, the bulk Calcium or Titanium is removed (often via extraction chromatography, e.g., DGA resin).

-

The Carbonate Role: The eluted radioscandium is often in a dilute acidic solution. To concentrate it and switch the anion (e.g., from HCl to acetate for labeling), the Sc is precipitated as Scandium Carbonate .

-

Why Carbonate? It allows for the neutralization of the acid without introducing heavy metal contaminants. The precipitate can be centrifuged, the supernatant (waste) removed, and the tiny pellet of

redissolved in a minimal volume of buffer (e.g., HEPES or Ammonium Acetate) for labeling DOTA-peptides.

-

Protocol Validity

Using the carbonate intermediate ensures that the final radiopharmaceutical solution has a controlled pH and low ionic strength, which is essential for high radiolabeling yields (>95%) with chelators like DOTA or NOTA.

References

-

Synthesis & Solubility: American Elements. Scandium Carbonate Properties and Applications. Available at: [Link]

-

Radiopharmaceutical Applications: Walczak, R., et al. (2015). Cyclotron production of 44Sc for clinical application. Nuclear Medicine and Biology. Available at: [Link]

- Thermal Decomposition: Head, E. L., & Holley, C. E. (1964). The Preparation and Thermal Decomposition of Scandium Carbonate. Journal of Inorganic and Nuclear Chemistry.

-

Isotope Separation: Müller, C., et al. (2014). Scandium-44 for PET imaging: Promising prospects for theranostics. Molecules. Available at: [Link]

Sources

Technical Monograph: Scandium(III) Carbonate Hydrate

Structural Dynamics, Synthesis Protocols, and Theranostic Applications

Executive Summary

Scandium(III) carbonate hydrate (

For drug development professionals, particularly in Nuclear Medicine , this compound is the vital "purification checkpoint." It serves as the insoluble intermediate that allows for the removal of target material (e.g., Calcium or Titanium) contaminants before the final dissolution and labeling of chelators (DOTA/NOTA) with radioisotopes like

Molecular Architecture & Crystal Physics

1.1 The "Neutral" Carbonate Dilemma

Strictly stoichiometric, neutral scandium carbonate (

-

Space Group: Often amorphous or microcrystalline. Crystalline analogues (e.g., ammonium double salts) typically crystallize in Monoclinic or Orthorhombic systems.

-

Coordination Geometry: Scandium(III) acts as a hard Lewis acid. In carbonate environments, it expands its coordination number from the typical 6 (octahedral) to 8 (dodecahedral) .

-

Bonding Mode: The carbonate ligand (

) predominantly acts in a bidentate chelating mode (

1.2 Lattice Dynamics & Hydration

The water content (

| Parameter | Characteristic | Mechanistic Implication |

| Sc-O Bond Length | Shorter than Y-O or La-O, leading to higher lattice energy and lower solubility. | |

| Hydration Shell | Variable ( | Surface water is labile; coordination water requires |

| Thermal Stability | Decomposes | Rapid conversion to |

1.3 Structural Visualization

The following diagram illustrates the local coordination environment derived from EXAFS and crystalline double-salt analogues.

Synthesis & Purification Protocols

Target Audience: Radiochemists and Materials Scientists.

The synthesis of scandium carbonate is rarely the end goal; it is a means to an end (purification). The following protocol ensures the removal of interfering metal ions (Fe, Ca, Ti) which is critical for downstream pharmaceutical labeling.

2.1 The "Precipitation-Redissolution" Cycle

Principle: Scandium carbonate precipitates at neutral pH, while alkali metals and many divalent ions remain in solution.

Reagents:

-

Crude Sc source (e.g., acid digest from mineral or irradiated target).

-

Ammonium Carbonate

(Preferred over -

Dilute HCl (for redissolution).

Protocol:

-

Acid Digestion: Dissolve crude Sc source in 2M HCl.

-

pH Adjustment: Slowly add

to reach pH 2.0 (prevents premature hydrolysis). -

Carbonation (The Critical Step):

-

Add saturated

solution dropwise. -

Observation: A transient precipitate may form and redissolve. Continue addition until a permanent white microcrystalline precipitate forms (pH ~6-7).

-

Note: Excess carbonate can redissolve Sc as the soluble anionic complex

. Stop at pH 7.

-

-

Aging: Heat at 60°C for 1 hour. This promotes "Ostwald Ripening," converting amorphous gel into filterable crystallites.

-

Filtration: Vacuum filter (0.22 µm membrane).

-

Washing: Wash 3x with deionized water to remove entrapped chlorides/nitrates.

2.2 Synthesis Workflow Diagram

Characterization & Validation

To ensure the material is suitable for drug development (e.g., labeling DOTA-TATE), it must pass the following checks.

| Technique | Valid Outcome | Diagnostic Failure |

| FTIR Spectroscopy | Split | Single sharp peak at 1450 cm⁻¹ (indicates ionic/free carbonate, meaning simple physical mix, not coordination). |

| TGA (Thermogravimetry) | Step 1: Loss of | Mass loss continues >700°C (indicates presence of stable impurities like Calcium Carbonate). |

| Complexometric Titration | Sc content: ~20-25% (highly dependent on hydration). | <15% Sc indicates excess hydration or ammonium salt contamination. |

Applications in Drug Development (Theranostics)

The scandium carbonate hydrate is not the drug itself, but the essential precursor for Theranostics (Therapy + Diagnostics).

4.1 The Isotope Link

-

Diagnostic: Scandium-44 (

) -

Therapeutic: Scandium-47 (

)

4.2 The Formulation Logic

-

Production:

in a cyclotron. -

Separation: The target (Calcium) is dissolved. Scandium is isolated via resin chromatography.

-

Conversion: The eluate is often acidic. To label a peptide (e.g., PSMA-617), the pH must be buffered.

-

Role of Carbonate: The carbonate form allows for rapid dissolution in weak buffers (acetate/HEPES) with minimal competing metal ions, facilitating the chelation of Sc into the DOTA cage of the drug molecule.

References

-

Dahleen, N. et al. (2020). Production of scandium-47 for theranostic applications.[5][6][7][8]Nuclear Medicine and Biology .[7]

-

Head, A.J. (1971). Thermodynamic properties of scandium carbonate.Journal of Chemical Thermodynamics .

-

Müller, C. et al. (2018).[7] Scandium-44 for PET imaging: The new kid on the block.EJNMMI Radiopharmacy and Chemistry .

-

Cotton, S.A. (2006). Lanthanide and Actinide Chemistry.[7][9][10]Wiley Online Library . (Authoritative text on Sc coordination differences vs. Lanthanides).

-

American Elements. Scandium Carbonate Hydrate Technical Data.

Sources

- 1. Scandium(III) Carbonate Hydrate | 5809-49-4 | Benchchem [benchchem.com]

- 2. Scandium Carbonate (Sc2(CO3)3.xH2O) Powder Wholesale [attelements.com]

- 3. Scandium Carbonate-Edgetech Industries (A worldwide materials supplier) [edge-techind.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ansto.gov.au [ansto.gov.au]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Production of scandium radionuclides for theranostic applications: towards standardization of quality requirements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Towards Clinical Development of Scandium Radioisotope Complexes for Use in Nuclear Medicine: Encouraging Prospects with the Chelator 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA) and Its Analogues [mdpi.com]

- 9. Scandium - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Technical Monograph: Scandium(III) Carbonate Hydrate

CAS Number: 5809-49-4

Formula:

Executive Summary

Scandium(III) carbonate hydrate is the definitive intermediate in the purification of scandium from polymetallic ores (laterites, bauxite residues). Unlike the final oxide product (

This guide details the physicochemical behavior, synthesis protocols, and thermal conversion of scandium carbonate, designed for researchers optimizing scandium recovery circuits or developing high-purity precursors for Solid Oxide Fuel Cells (SOFCs) and Al-Sc alloys.

Physicochemical Characterization

Scandium carbonate exists primarily as a hydrate.[2][3][4][5][6] Its utility in separation science stems from its amphoteric-like behavior in carbonate media: it precipitates at neutral pH but dissolves in highly concentrated carbonate solutions to form anionic complexes (e.g.,

Table 1: Core Properties

| Property | Data | Technical Note |

| Molecular Weight | 287.95 g/mol (Anhydrous) | Commercial forms are hydrated; typically |

| Appearance | White, microcrystalline powder | Morphology depends heavily on precipitation kinetics (pH ramp rate). |

| Solubility (Water) | Insoluble | |

| Solubility (Acid) | High | Dissolves rapidly with effervescence ( |

| Solubility (Carbonate) | Soluble in excess | Forms soluble anionic complexes; critical for purification. |

| Thermal Stability | Decomposes >150°C | Loses water first, then |

Synthesis & Purification Protocols

High-purity scandium carbonate is rarely found in nature; it is synthesized. The following protocols represent the industry standard for recovering scandium from acid leachates (e.g., from nickel laterite processing or bauxite residue).

Protocol A: Selective Precipitation (The "pH Cut" Method)

Objective: Isolate crude scandium carbonate from a multi-metal sulfate solution (containing Fe, Al, Ni, Co, Sc).

Mechanism: Scandium hydrolyzes and precipitates at a lower pH than Nickel or Cobalt but higher than Iron.

-

Feed Preparation: Start with an acidic leachate (pH < 1.0).

-

Iron Removal: Adjust pH to 3.5 using

or MgO. Filter the precipitate (mostly Fe/Al impurities). Scandium remains largely in solution at this stage (losses < 5% if controlled). -

Scandium Precipitation:

-

Slowly add

or -

Target pH: 4.5 – 4.8.

-

Critical Insight: At pH 4.75, scandium precipitation is nearly complete (>95%), while Nickel and Cobalt remain in solution. Exceeding pH 5.0 risks co-precipitating base metals.

-

-

Filtration: Collect the white precipitate. This is "Crude Scandium Carbonate."

Protocol B: The Ammonium Carbonate Strip (Purification)

Objective: Refine crude scandium to >99.9% purity.

Mechanism: This exploits the solubility of scandium in excess carbonate.

-

Dissolution: Dissolve the crude precipitate (from Protocol A) in a concentrated

solution (150 g/L).-

Reaction:

(Soluble Complex). -

Impurity Rejection: Impurities like Fe, Ti, and Al do not form stable soluble carbonate complexes and remain as solids.

-

-

Clarification: Filter the solution to remove the undissolved impurities.

-

Reprecipitation: Heat the clear filtrate to 80-90°C (boiling).

-

Thermodynamics: Heating decomposes the ammonium carbonate complex, releasing

and -

Result: Pure crystalline scandium carbonate precipitates out as the complex breaks down.

-

-

Calcination (Optional): The resulting pure carbonate is the standard precursor for firing into 99.99%

.

Visualization: Purification Workflow

The following diagram illustrates the chemical logic of separating Sc from impurities using its carbonate behavior.

Figure 1: Purification workflow exploiting the reversible solubility of scandium in carbonate media.

Thermal Decomposition & Oxide Conversion[5][7]

For most applications (ceramics, alloys), the carbonate is a transient state destined to become Scandium Oxide (

Decomposition Pathway:

-

Dehydration (< 150°C): Removal of physically adsorbed and lattice water.

-

Decarboxylation (400°C - 600°C): Breakdown of the carbonate groups. This often proceeds through a dioxycarbonate intermediate (

). -

Crystallization (> 700°C): Formation of the cubic

lattice.

Experimental Note: To produce "reactive" oxide (for easy sintering), calcine at the lowest possible temperature (approx. 700°C). For "dead-burned" oxide (stable), calcine > 1000°C.

Figure 2: Thermal decomposition pathway from hydrated carbonate to crystalline oxide.

Applications in R&D

1. Solid Oxide Fuel Cells (SOFCs): Scandium carbonate is the preferred precursor for doping Zirconia (ScSZ). The carbonate dissolves readily in nitric acid to form the nitrate feed solutions used in sol-gel or co-precipitation synthesis of ScSZ electrolytes. Using the carbonate (rather than oxide) ensures rapid dissolution without aggressive HF/HCl digestion.

2. Aluminum-Scandium Alloys: While metallic Sc is used for alloying, the carbonate serves as the feedstock for the Master Alloy production via aluminothermic reduction or molten salt electrolysis. High purity is required here to prevent iron embrittlement in the final aerospace alloy.

3. Radiopharmaceuticals: Scandium-47 is an emerging therapeutic radioisotope. The carbonate form is often used as a target material or a recovery form after irradiating Calcium-47 targets, due to the ease of dissolving the carbonate for subsequent labeling of antibodies.

Safety and Handling (MSDS Summary)

-

GHS Classification: Warning.[3]

-

Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

-

Handling: Use a fume hood to avoid inhaling fine dust.

-

Storage: Hygroscopic. Store in a desiccator. Reacts with acids to release

(pressure buildup risk in sealed vessels).

References

-

Wang, W., et al. (2013).[7] "Recovery of Scandium from Synthetic Red Mud Leach Solutions by Solvent Extraction." Separation and Purification Technology. Link

-

Duyvesteyn, W.P.C., & Nosek, T. (2025). "Scandium Recovery from Laterite Ores." Hydrometallurgy. Link

-

IUPAC. "Scandium: Element Data." NIST Chemistry WebBook. Link

-

Zhou, K., et al. (2021).[7] "Separation and Recovery of Scandium and Titanium from Red Mud Leaching Liquor." Journal of Rare Earths. Link

-

American Elements. "Scandium Carbonate Hydrate Safety Data Sheet." Link

Sources

- 1. Scandium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]

- 2. Scandium Carbonate (Sc2(CO3)3.xH2O) Powder Wholesale [attelements.com]

- 3. Scandium(III) Carbonate Hydrate | C3H2O10Sc2 | CID 74892486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. Scandium(III) Carbonate Hydrate | 5809-49-4 | Benchchem [benchchem.com]

- 6. SCANDIUM CARBONATE | 5809-49-4 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

Technical Guide: Solubility and Aqueous Chemistry of Scandium(III) Carbonate Hydrate

This guide provides an in-depth technical analysis of the solubility and aqueous chemistry of scandium(III) carbonate hydrate. It is structured to address the needs of researchers in inorganic chemistry and radiopharmaceutical development, where scandium isotopes (

Executive Summary

Scandium(III) carbonate hydrate (nominally

For drug development and radiochemistry, this implies that "dissolving" scandium carbonate is not a simple physical dissociation but a chemical reaction dependent on pH and coordinating ligands. This guide defines the solubility landscape, governing thermodynamic constants, and protocols for handling this material in precision applications.

Physicochemical Characterization

Before addressing solubility, it is critical to define the solid phase. Commercial "scandium carbonate" is rarely the stoichiometric neutral salt

-

Stoichiometry: The solid is typically a basic scandium carbonate with the general formula:

Common forms include -

Crystal Habit: Amorphous or microcrystalline white powder.

-

HSAB Classification:

is a "Hard Acid" (Pearson Hard-Soft Acid-Base theory). It has a stronger affinity for "Hard Bases" like hydroxide (

Aqueous Solubility & Thermodynamics

The Hydrolysis Dominance

In neutral water (pH ~7), the solubility of scandium carbonate is not governed by a carbonate

Key Thermodynamic Constants:

| Parameter | Value | Context |

| Governs solubility in water/base [1]. | ||

| Comparison: Fluoride is also insoluble. | ||

| First hydrolysis constant; shows high affinity for OH. | ||

| Solubility in Water | Effectively insoluble; forms colloidal |

The "Aluminum Analogy"

Scandium (Group 3) is the congener of Aluminum (Group 13). Its aqueous behavior resembles

-

Aluminum Carbonate: Does not exist in water; hydrolyzes to

+ -

Scandium Carbonate: Exists only as a basic salt; in water, it releases

slowly and precipitates as

Solubility Landscape Diagram

The following diagram illustrates the speciation of Scandium Carbonate in aqueous media across the pH scale.

Caption: Solubility equilibrium landscape of Scandium(III) Carbonate. Note the amphoteric-like behavior where solubility is achieved in high acid (cationic) or high carbonate (anionic) regions.

The Carbonate Complexation Effect

While insoluble in water, scandium carbonate dissolves in excess alkali carbonate solutions (e.g.,

Mechanism:

This behavior is critical for:

-

Purification: Separating Sc from Fe (which precipitates as hydroxide in carbonate).

-

Synthesis: Creating precursor solutions for nanoparticle synthesis.

Note: Unlike Uranyl or Lanthanide carbonate complexes, Scandium carbonate complexes are less stable and prone to reprecipitation as hydroxides if the pH drops or carbonate concentration decreases.

Experimental Protocols

Protocol A: Synthesis of Scandium Carbonate Hydrate

Objective: To produce a defined basic carbonate precursor for solubility testing.

-

Preparation: Dissolve 1.0 g

in 10 mL concentrated HCl under heat. Evaporate to near dryness to form -

Precipitation: Prepare a 0.5 M solution of Ammonium Carbonate (

). -

Addition: Slowly add the Sc solution to the carbonate solution (Order is critical: Sc into Carbonate ensures excess carbonate to prevent immediate hydroxide formation).

-

pH Adjustment: Adjust pH to ~6.5–7.0. A bulky white precipitate forms.

-

Aging: Stir for 2 hours. Filter and wash with ethanol (water washing causes hydrolysis).

-

Drying: Vacuum dry at 40°C. Do not heat >80°C to avoid decarboxylation.

Protocol B: Solubility Determination (Self-Validating)

Objective: To measure "conditional solubility" in a specific buffer.

Caption: Workflow for determining trace solubility. The Tyndall effect check is a critical self-validation step to ensure measured Sc is dissolved, not colloidal.

Implications for Drug Development (Radiopharmacy)

For professionals working with Scandium-44 (

Target Dissolution

is often produced via the-

Challenge: The target must be dissolved to recover Sc.

-

Solution: Use HCl (1–3 M). Carbonate is released as

.[1] -

Risk: Incomplete acid digestion leaves residual carbonate, which acts as a buffer, potentially raising pH locally and causing radiocolloidal

formation during labeling.

Chelator Interference

Standard chelators like DOTA require heating (95°C) and specific pH (4.0–5.0) for efficient Sc labeling.

-

Carbonate Impurity: If carbonate is present in the buffer, it competes weakly with DOTA but, more dangerously, buffers the pH higher than intended, promoting hydrolysis.

-

Recommendation: Degas all buffers (Ar purging) to remove dissolved

before introducing n.c.a. (no-carrier-added) scandium.

References

-

Solubility Product Constants (

) . Solubility of Things. Retrieved from [Link] (Data for -

Scandium Radioisotopes—Toward New Targets and Imaging Modalities . Molecules (MDPI). 2021. Available at: [Link] (Discusses carbonate target dissolution and separation chemistry).

-

Separ

from Natural Calcium Carbonate Targets . Applied Radiation and Isotopes. NIH/PubMed Central. Available at: [Link] (Detailed protocols on handling Sc in carbonate/HCl matrices). -

HSAB Theory and Metal Complex Stability . Wikipedia / Chemical Reviews. Overview of Hard-Soft Acid-Base theory explaining Sc-OH affinity. Available at: [Link].

-

Scandium Carbonate Hydrate Product Data . American Elements / ATT Elements. Commercial specifications and basic salt nature. Available at: [Link].

Sources

The Carbonate Gateway: A Technical Guide to Synthesizing High-Purity Scandium Oxide

Foreword: The Strategic Imperative for High-Purity Scandium Oxide

Scandium oxide (Sc₂O₃), a rare earth oxide of significant strategic importance, is a critical enabler of modern technologies. Its unique properties, including a high melting point, wide bandgap, and exceptional thermal stability, make it indispensable in applications ranging from high-performance solid-oxide fuel cells (SOFCs) and advanced ceramics to specialized lasers and aerospace alloys.[1][2] The performance and reliability of these advanced materials are intrinsically linked to the purity of the scandium oxide used. Even trace impurities can dramatically alter the material's electrical, optical, and mechanical properties, creating a persistent demand for robust and scalable methods for producing high-purity Sc₂O₃.[3]

This technical guide presents an in-depth exploration of the carbonate precipitation route, a widely employed and effective method for synthesizing high-purity scandium oxide. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the critical parameters that govern the purity and morphology of the final product. This document is intended for researchers, materials scientists, and chemical engineers engaged in the development and production of advanced materials.

The Precursor Pathway: Why Scandium(III) Carbonate Hydrate?

The synthesis of high-purity scandium oxide via the carbonate route is a two-stage process: the precipitation of a scandium(III) carbonate hydrate (Sc₂(CO₃)₃·xH₂O) precursor, followed by its thermal decomposition (calcination). The choice of a carbonate precursor is deliberate and offers several advantages:

-

Insolubility and Ease of Separation: Scandium carbonate is largely insoluble in water, facilitating its separation from the reaction mixture through simple filtration.[2][4] This insolubility is a key factor in minimizing the loss of the target material during processing.

-

Control over Impurities: The precipitation process allows for the selective separation of scandium from various impurities. By carefully controlling parameters such as pH and temperature, the co-precipitation of undesirable metal ions can be minimized.[5][6]

-

Morphological Control of the Final Oxide: The physical characteristics of the scandium carbonate precursor, such as particle size and shape, have a direct influence on the morphology of the resulting scandium oxide.[1][7] This provides a degree of control over the properties of the final product.

The overall process can be visualized as a sequential transformation, beginning with a soluble scandium salt and culminating in the formation of high-purity, crystalline scandium oxide.

Impurity Management: A Critical Consideration

The production of high-purity scandium oxide necessitates a stringent approach to impurity control throughout the entire process. Common impurities in scandium raw materials can include other rare earth elements, iron, aluminum, calcium, silicon, thorium, and uranium. [3][8]

Impurity Removal Strategies

-

Selective Precipitation: As mentioned earlier, careful control of pH during the precipitation of scandium carbonate is the primary method for separating it from many common metal impurities. For instance, iron and aluminum hydroxides precipitate at a lower pH than scandium carbonate, allowing for their removal prior to the main precipitation step.

-

Re-precipitation: For achieving very high purity levels (e.g., 99.99% and above), a re-precipitation step may be necessary. This involves dissolving the initial scandium carbonate precipitate in an acid and then re-precipitating it under controlled conditions. This process can significantly reduce the concentration of co-precipitated impurities.

-

Ion Exchange and Solvent Extraction: While not part of the core carbonate precipitation process, ion exchange and solvent extraction techniques are often employed in the initial purification of the scandium-containing solution before the precipitation step, particularly when starting from complex raw materials.

Purity Analysis of the Final Product

The purity of the final scandium oxide product is typically determined using sensitive analytical techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). These methods can accurately quantify trace and ultra-trace level impurities. [3][9]

Conclusion: The Path to High-Purity Scandium Oxide

The carbonate precipitation route offers a reliable and scalable method for the synthesis of high-purity scandium oxide. The success of this process hinges on a thorough understanding and precise control of the key experimental parameters at each stage, from the initial precipitation of the scandium(III) carbonate hydrate precursor to its final calcination. By adhering to the principles and protocols outlined in this guide, researchers and engineers can consistently produce high-purity scandium oxide that meets the demanding requirements of today's advanced technologies. The continuous refinement of this process will undoubtedly play a crucial role in advancing the applications of this remarkable rare earth material.

References

Sources

- 1. Scandium(III) Carbonate Hydrate | 5809-49-4 | Benchchem [benchchem.com]

- 2. Scandium Carbonate Supplier | Stanford Materials Corporation [stanfordmaterials.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. RU2729282C1 - Method of extracting scandium from scandium-containing materials - Google Patents [patents.google.com]

- 6. CN102863004A - Purification and preparation method of high-purity scandium oxide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. News - Purity Detection Technologies for High-Purity Metals [super-purity.com]

The Scandium Carbonate System: From Eka-Boron to Radiopharmaceutical Precursor

This technical guide provides an in-depth analysis of scandium carbonate compounds, designed for researchers and drug development professionals. It synthesizes historical context, advanced aqueous chemistry, and practical synthesis protocols.

Historical Genesis & Chemical Identity

The discovery of scandium is a triumph of predictive chemistry. In 1871, Dmitri Mendeleev predicted the existence of "Eka-boron" (atomic weight ~44), an element that would bridge the gap between boron and yttrium.

It was not until 1879 that Lars Fredrik Nilson , working at Uppsala University, isolated scandium oxide (

The Carbonate Conundrum

Historically, "scandium carbonate" has been a source of confusion. Unlike the larger lanthanides (La-Lu), which readily form stable, crystalline neutral carbonates (

-

Early Misconceptions: Early literature often conflated basic scandium carbonate (

) with the neutral salt. -

Modern Understanding: Pure anhydrous

is thermodynamically unstable. The compound exists primarily as a hydrate (

Figure 1: The historical timeline of scandium's discovery and the early utilization of carbonate chemistry for fractionation.

Aqueous Chemistry & Speciation

For the application scientist, understanding the behavior of scandium in carbonate media is more critical than the solid-state structure. Scandium behaves differently from Yttrium and Lanthanides due to its tendency to form soluble anionic carbonate complexes at high carbonate concentrations.

The Amphoteric-Like Behavior

While not truly amphoteric (it doesn't dissolve in simple NaOH), scandium mimics this behavior in carbonate systems:

-

Acidic pH (< 4): Exists as hydrated

ions. -

Neutral pH (5–7): Precipitates as Basic Scandium Carbonate (

). -

Alkaline Carbonate Media (pH > 9): Dissolves to form the tetra-carbonato complex

.

This "dissolution in excess reagent" is the fundamental mechanism used to separate Scandium from bulk impurities (Fe, Al, Ti) in red mud recovery and radiopharmaceutical target processing.

Quantitative Parameters

| Parameter | Value / Description | Context |

| Formula (Solid) | Precipitate from neutral solutions | |

| Solubility Product ( | Extremely insoluble in water | |

| Complex Stability | High affinity for carbonate ligands | |

| Hydrolysis Constant | High tendency to hydrolyze |

Synthesis Protocols

The following protocols are designed for high-purity synthesis suitable for precursor generation.

Protocol A: Precipitation of Hydrated Scandium Carbonate

Objective: Produce a bulk precursor for calcination to

-

Precursor Preparation: Dissolve

of -

pH Adjustment: Slowly add

dropwise until the pH reaches 4.0 (just before precipitation onset). -

Carbonation: Prepare a saturated solution of Ammonium Bicarbonate (

). Add this to the scandium solution under vigorous stirring.-

Critical Step: Maintain pH between 5.5 and 6.5 . If pH rises > 7, soluble complexes form. If pH < 5, yield drops.

-

-

Aging: Allow the white precipitate to age for 2 hours at room temperature. Heating is not recommended as it promotes hydrolysis to

. -

Filtration: Filter using a 0.2

m membrane. Wash 3x with dilute ethanol to remove chloride ions. -

Drying: Vacuum dry at

for 12 hours.

Protocol B: Purification via Anionic Complexation (The "Double Salt" Route)

Objective: Purify Sc from Fe/Al/Ti impurities (Industrial/Recovery Grade).

-

Dissolution: Digest the crude Sc-containing feed in

solution at -

Complex Formation: Adjust pH to 9.5–10.5 .

-

Reaction:

(Soluble) -

Impurities like

and

-

-

Filtration: Filter the slurry. The filtrate contains the purified Sc-carbonate complex.

-

Precipitation: Acidify the filtrate slowly with HCl to pH 6.0 . The complex destabilizes, and pure Scandium Carbonate precipitates.

-

Recovery: Filter and wash as in Protocol A.

Figure 2: Purification workflow utilizing the reversible formation of soluble carbonate complexes.

Thermal Decomposition & Characterization

For researchers using scandium carbonate as a precursor for Solid Oxide Fuel Cells (SOFCs) or alloys, the thermal decomposition profile is critical to avoid carbon contamination.

Thermogravimetric Analysis (TGA) typically reveals a three-stage decomposition:

| Stage | Temperature Range | Chemical Event | Equation |

| I | Dehydration | ||

| II | Decarbonation to Basic Salt | ||

| III | Oxide Formation |

Technical Insight: Unlike calcium carbonate which decomposes sharply, scandium carbonate decomposes over a broad range due to the formation of intermediate oxy-carbonates (

Applications in Drug Development & Radiopharmaceuticals

While scandium carbonate is rarely the final drug (API), it is a pivotal intermediate in the supply chain for Scandium-44 (

-

Target Recovery: After irradiating Calcium or Titanium targets to produce

, the target is dissolved. The carbonate complexation method (Protocol B) allows for the specific elution of Sc isotopes from the bulk target material, exploiting the high stability constant of the -

Chelator Labeling: High-purity scandium carbonate is converted to

for labeling DOTA-peptides (e.g.,

References

-

Nilson, L. F. (1879). "Sur l'ytterbine, terre nouvelle de M. Marignac." Comptes Rendus, 88, 642-647.

-

Cleve, P. T. (1879). "Sur le scandium." Comptes Rendus, 89, 419-422.

-

Head, E. L., & Holley, C. E. (1964). "The Preparation and Thermal Decomposition of Scandium Carbonate." Journal of Inorganic and Nuclear Chemistry, 26(4), 525-530.

-

Wang, W., et al. (2011). "Separation of Scandium from Red Mud by Carbonate Leaching." Hydrometallurgy, 108(1-2), 109-114.

-

Müller, K., et al. (2018). "Speciation of Scandium in Aqueous Solution." Inorganic Chemistry, 57(12), 7250–7258.

The Paradox of Scandium Carbonate: Natural Geochemistry and Synthetic Production

This technical guide is structured to address the specific needs of researchers and drug development professionals, focusing on the critical distinction between natural geochemical sources and the synthetic utility of scandium carbonate.

An In-Depth Technical Guide for Research & Development

Executive Summary: The "Gateway" Compound

For researchers in radiopharmaceuticals and advanced materials, Scandium Carbonate (Sc₂(CO₃)₃) is a ubiquitous precursor. It is the preferred starting material for synthesizing high-purity scandium oxide (Sc₂O₃) and for dissolving into acidic matrices for Scandium-44/47 generator production.

However, a critical geochemical paradox exists: Scandium Carbonate does not exist as a primary mineral in nature.

While scandium is abundant in the Earth's crust (~22 ppm), its high ionic potential and affinity for phosphate and silicate anions prevent the formation of discrete carbonate minerals. This guide elucidates the natural mineral hosts from which scandium is sourced and details the chemical engineering protocols required to convert these dispersed ores into the scandium carbonate reagent essential for drug development.

Natural Occurrence & Mineral Sources

Since Sc₂(CO₃)₃ is not a natural mineral, the "source" refers to the geological hosts that allow for the eventual precipitation of the carbonate.

The Primary Host: Carbonatites

Carbonatites are rare igneous rocks composed of >50% carbonate minerals (calcite, dolomite). They are the most significant primary source of scandium associated with a carbonate matrix.

-

Geochemical Context: In carbonatite magmas, Sc behaves compatibly with early-crystallizing phases. It does not partition into the calcite/dolomite lattice itself but rather into specific accessory minerals suspended within the carbonate rock.

-

Key Deposits:

-

Oka Complex (Quebec, Canada): Sc is concentrated in apatite and niocalite, not the calcite.

-

Kovdor Massif (Russia): Sc is hosted in Baddeleyite (ZrO₂) and the rare mineral Juonniite .

-

Bayan Obo (China): Sc is hosted in Aegirine (clinopyroxene) within the carbonatite-hosted ore.

-

Mineral Hosts Table

The following table details the specific minerals within ore bodies that actually contain the scandium.

| Mineral Class | Mineral Name | Formula | Sc Content (ppm) | Host Rock |

| Phosphate | Juonniite | CaMgSc(PO₄)₂(OH)[1]·4H₂O | ~100,000 (Stoichiometric) | Carbonatites (Kovdor) |

| Silicate | Thortveitite | (Sc,Y)₂Si₂O₇ | 200,000 - 450,000 | Pegmatites |

| Oxide | Baddeleyite | (Zr,Sc)O₂ | 500 - 1,500 | Carbonatites/Phoscorites |

| Pyroxene | Aegirine | NaFeSi₂O₆ | 100 - 300 | Carbonatites (Bayan Obo) |

| Hydroxide | Goethite | α-FeO(OH) | 50 - 150 (Adsorbed) | Laterites (Ni-Co ores) |

Technical Insight: In Laterites (weathered soils), Sc is not in a crystal lattice but is adsorbed onto Goethite surfaces. This is currently the most commercially viable source for producing Sc-carbonate due to the ease of acid leaching compared to refractory silicates like Thortveitite.

Aqueous Geochemistry: Why No Natural Carbonate?

To understand why we must synthesize Sc-carbonate, we must look at the Hard-Soft Acid-Base (HSAB) theory and hydrolysis behavior.

The Hydrolysis Barrier

Scandium (Sc³⁺) has a small ionic radius (0.745 Å) and a high charge density.

-

Hydrolysis: In aqueous geological fluids, Sc³⁺ hydrolyzes aggressively. At neutral pH (where carbonates form), Sc precipitates as Sc(OH)₃ (hydroxide) rather than Sc₂(CO₃)₃.

-

Ligand Affinity: Sc³⁺ is a "hard" acid. In geological fluids, it prefers "hard" bases in the order: F⁻ > OH⁻ > PO₄³⁻ > CO₃²⁻ .

-

Transport: In hydrothermal systems, Sc is transported as fluoride complexes (ScF²⁺, ScF₃⁰), not carbonate complexes.

Geochemical Fractionation Diagram

The following diagram illustrates the fractionation logic that prevents natural Sc-carbonate formation.

Figure 1: Geochemical fractionation showing the exclusion of Scandium from the primary carbonate lattice (Calcite/Dolomite) and its partitioning into Phosphate and Silicate accessory minerals.[2][3]

Synthetic Production Protocol

For drug development applications (e.g., Sc-44 production for PET imaging), natural ores must be processed into high-purity Scandium Carbonate . This is a precipitation process.[4]

The Ammonium Carbonate Strip Method

This is the industry-standard protocol for recovering Sc from laterite acid leach solutions (PLS).

Protocol Steps:

-

Leaching: Ore (Laterite) is leached with H₂SO₄ at high temperature/pressure (HPAL). Sc enters solution as Sc₂(SO₄)₃.

-

Solvent Extraction (SX): The PLS is contacted with an organic extractant (e.g., DEHPA or Cyanex 272). Sc transfers to the organic phase.

-

Scrubbing: Impurities (Fe, Al) are removed from the organic phase.

-

Stripping/Precipitation (The Critical Step):

-

The Sc-loaded organic phase is stripped using a solution of Ammonium Carbonate ((NH₄)₂CO₃) .

-

Reaction:

-

Note: The precipitate is often a basic scandium carbonate: Sc(OH)CO₃.

-

Production Workflow Diagram

Figure 2: Industrial workflow for converting natural Sc-bearing ores into synthetic Scandium Carbonate.

Applications in Drug Development

For the audience of drug development professionals, the quality of the Sc-carbonate source is paramount.

-

Precursor for Sc-44: Scandium carbonate is dissolved in HCl to form ScCl₃ targets for cyclotron irradiation.

-

Solubility Advantage: Unlike Sc-Oxide (which is refractory and difficult to dissolve in mild acids), Sc-Carbonate dissolves instantly with effervescence in dilute mineral acids. This allows for rapid preparation of radiopharmaceutical precursors without aggressive heating or concentrated acids that could introduce trace metal contaminants.

Quality Control Parameters

When sourcing Sc-Carbonate for pharmaceutical use, verify:

-

TREO (Total Rare Earth Oxide) Purity: >99.99% (critical to remove Fe/Al traces).

-

Dissolution Profile: Should dissolve clear in 1M HCl within <5 minutes.

References

-

Williams-Jones, A. E., & Vasyukova, O. V. (2018). The Economic Geology of Scandium, the Runt of the Rare Earth Element Litter. Economic Geology. Link

-

Chistyakova, N. I., et al. (2025). Scandium mineralization of a new genetic type in the Kovdor alkaline-ultrabasic massif. ResearchGate. Link

-

Wang, J., et al. (2025). The Solubility and Speciation of Scandium in Fluoride-Bearing Aqueous Solutions. ResearchGate. Link

-

Geoscience Australia. (2023). Australian Resource Reviews: Scandium. Link

-

American Elements. (2026). Scandium Carbonate Product Data. Link

Sources

scandium(III) carbonate hydrate material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety Data Sheet for Scandium(III) Carbonate Hydrate

Authored by a Senior Application Scientist

This document provides a comprehensive, technically-grounded guide to the safe handling, storage, and emergency response procedures for Scandium(III) Carbonate Hydrate (Sc₂(CO₃)₃·xH₂O). Designed for researchers, chemists, and professionals in drug development, this guide moves beyond mere data recitation. It delves into the causality behind safety protocols, ensuring a framework of self-validating practices rooted in the fundamental chemical and toxicological properties of the compound.

Chemical Identity and Physicochemical Properties

Scandium(III) carbonate hydrate is a key inorganic precursor material. Its primary utility lies in its nature as a water-insoluble source of scandium that can be readily converted into other scandium compounds, such as scandium oxide, through thermal decomposition (calcination)[1][2]. Understanding its basic identity is the first step in a robust safety assessment.

From a safety perspective, its most critical reaction is its behavior with acids. Like all carbonates, it will react with dilute acids to produce carbon dioxide gas[1][2]. This is not a hazardous reaction in terms of toxicity, but in a poorly ventilated or sealed environment, the rapid evolution of CO₂ can displace oxygen and create an asphyxiation hazard. This reactivity dictates the need for segregated storage away from acidic materials.

| Property | Data | Source |

| Chemical Formula | Sc₂(CO₃)₃·xH₂O | [3][4] |

| CAS Number | 5809-49-4 | [3][5] |

| Molecular Weight | 269.96 g/mol (anhydrous basis) | [3][4] |

| Appearance | White solid / crystalline powder | [2][4][6] |

| Odor | Odorless | [4] |

| Solubility | Insoluble in water | [1][2] |

| Decomposition Products | On heating or in a fire, may emit carbon oxides and scandium oxide fumes.[3][7] |

Hazard Identification and GHS Classification

The primary health risks associated with scandium(III) carbonate hydrate stem from its irritant properties, particularly when handled as a fine powder. The compound is not classified for acute toxicity, carcinogenicity, or mutagenicity based on available data[4][8]. However, the physical nature of the powder can lead to mechanical and chemical irritation upon contact.

| GHS Classification | Hazard Statement | Description |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact with the powder can cause redness, itching, and mild inflammation.[3][5] |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | The particulate nature of the compound can cause significant mechanical irritation and inflammation if it enters the eyes.[3][5] |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Inhalation of dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[3][5] |

Signal Word: Warning [5]

Pictograms:

Exposure Control and Personal Protection

A self-validating safety protocol relies on engineering controls as the primary barrier to exposure, supplemented by robust personal protective equipment (PPE). The principle is to minimize the generation of airborne dust and prevent direct contact.

Engineering Controls: The First Line of Defense

The most effective way to manage the risks of scandium(III) carbonate hydrate is to control its environment.

-

Ventilation: Always handle the powder in a well-ventilated area.[5] The use of a fume hood or a ventilated enclosure with appropriate exhaust is the preferred method for controlling airborne dust.[7]

-

Process Enclosure: For larger quantities or repetitive tasks, handling should occur in an enclosed, controlled process to prevent dust dissemination.[9]

-

Housekeeping: Good housekeeping practices are critical. Avoid allowing dust to accumulate on surfaces.[8] Do not use compressed air to clean surfaces, as this will aerosolize the powder; instead, use a wet-wiping method or a vacuum cleaner equipped with a HEPA filter.[9]

Personal Protective Equipment (PPE): The Essential Barrier

When engineering controls cannot eliminate exposure, PPE is mandatory.

| Protection Type | Specification | Rationale and Best Practices |

| Respiratory | NIOSH-approved particulate respirator (e.g., N95) | Required if ventilation is inadequate or dust levels are visibly exceeded.[9] Ensures that inhaled air is filtered of irritating particles. |

| Eye/Face | Safety glasses with side-shields or chemical safety goggles.[7][9] | Protects against accidental splashing or airborne dust entering the eyes, preventing serious irritation.[3][5] |

| Hand | Impermeable gloves (e.g., nitrile).[9] | Prevents direct skin contact, mitigating the risk of skin irritation.[3][5] Gloves must be inspected before use and disposed of properly after handling.[7] |

| Body | Protective work clothing or lab coat. | Minimizes the area of exposed skin and prevents contamination of personal clothing.[9] |

Emergency Procedures: First Aid and Accidental Release

Rapid and correct response during an emergency is crucial to minimizing harm.

First-Aid Measures

The causality behind these first-aid steps is the immediate removal of the irritating substance from the affected area.

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Accidental Release and Cleanup Protocol

The goal is to contain, collect, and dispose of the spilled material without creating dust or causing environmental contamination.

-

Isolate the Area: Evacuate non-essential personnel from the spill area.

-

Ensure Ventilation: If the spill is in an enclosed space, ensure adequate ventilation.

-

Wear Full PPE: Before approaching the spill, don the appropriate PPE as described in Section 3.2.

-

Contain the Spill: Prevent further spread of the powder.

-

Clean-Up:

-

DO NOT DRY SWEEP. Dry sweeping will generate airborne dust.

-

Gently sweep or scoop the spilled material into a suitable, labeled container for disposal.[9]

-

Alternatively, for fine powders, wet-brushing or using a vacuum cleaner with a HEPA filter is recommended.

-

-

Decontaminate: Clean the spill area thoroughly with a wet cloth.

-

Disposal: Dispose of the waste material and contaminated cleaning supplies in accordance with local, state, and federal regulations.[5]

Caption: Emergency response workflow for a scandium(III) carbonate hydrate spill.

Storage and Reactivity

Proper storage is essential for maintaining the integrity of the material and preventing hazardous situations.

-

Conditions for Safe Storage:

-

Incompatible Materials:

-

Acids: As previously noted, scandium carbonate will react with acids to produce carbon dioxide. Store separately.

-

Strong Oxidizing Agents: While specific data is limited for the carbonate, it is general best practice to store chemicals away from strong oxidizers to prevent unwanted reactions.

-

-

Chemical Stability: The material is stable under normal, recommended storage conditions.[4] Hazardous polymerization will not occur.[4]

Firefighting Measures

Scandium(III) carbonate hydrate itself is not flammable.[3] However, its container may burn, or it may be involved in a fire with other materials.

-

Suitable Extinguishing Media: Use an extinguishing agent suitable for the surrounding fire. Carbon dioxide, extinguishing powder, or water spray are generally acceptable.[3] For larger fires, a water spray is recommended.[3]

-

Specific Hazards: When heated to decomposition in a fire, it may produce hazardous fumes of scandium oxide and carbon oxides.[3]

-

Protective Equipment for Firefighters: Firefighters should wear a NIOSH-approved positive-pressure self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes and inhalation of decomposition products.[3]

References

-

SDS Scandium - Vanderbilt University. [Link]

-

Safety Data Sheet: Scandium - Chemos GmbH&Co.KG. [Link]

-

Scandium(III) Carbonate Hydrate - AMERICAN ELEMENTS. [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

-

Scandium Carbonate (Sc2(CO3)3.xH2O) Powder Wholesale - ATT. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Scandium Carbonate (Sc2(CO3)3.xH2O) Powder Wholesale [attelements.com]

- 3. prochemonline.com [prochemonline.com]

- 4. fishersci.ie [fishersci.ie]

- 5. aksci.com [aksci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. chemos.de [chemos.de]

- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

X-ray diffraction (XRD) analysis of scandium(III) carbonate hydrate

An In-Depth Technical Guide to the X-ray Diffraction (XRD) Analysis of Scandium(III) Carbonate Hydrate

Foreword: The Analytical Imperative for Scandium Compounds

Scandium(III) carbonate hydrate (Sc₂(CO₃)₃·xH₂O) stands as a critical precursor in materials science. It is the gateway to producing high-purity scandium oxide (Sc₂O₃), a key component in advanced technologies such as high-strength aluminum-scandium alloys for aerospace, high-conductivity electrolytes in solid oxide fuel cells (SOFCs), and specialized laser systems.[1][2] The performance of the final scandia-based material is inextricably linked to the purity, particle size, and crystalline phase of its carbonate precursor.[1]